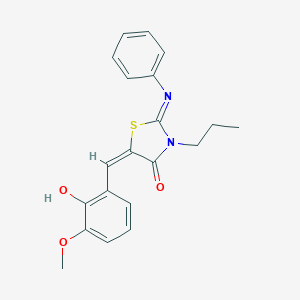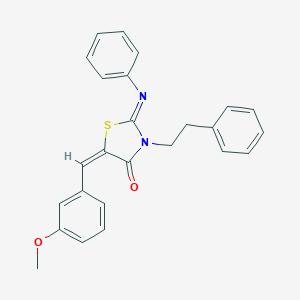![molecular formula C16H18N2O2 B298637 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B298637.png)
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde, also known as OPIE, is a synthetic derivative of indole. OPIE has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde is not fully understood, but it is believed to act through the inhibition of key enzymes and proteins involved in cellular processes. 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been shown to bind to and inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde can induce apoptosis in cancer cells, decrease cell proliferation, and inhibit cell migration. In vivo studies have shown that 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde can reduce tumor growth in animal models. 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has also been shown to have neuroprotective effects, with studies demonstrating its ability to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde in lab experiments is its high purity and stability. 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde can be synthesized with high yield and purity, making it a reliable option for research purposes. Additionally, 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has a long shelf life, allowing for experiments to be conducted over an extended period of time. However, one limitation of using 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde is its relatively high cost compared to other compounds. This may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for research involving 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde. One area of interest is the development of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde derivatives with improved anticancer properties. Another area of interest is the investigation of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde as a potential drug target for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde and its potential applications in other fields, such as materials science and nanotechnology.
Conclusion
In summary, 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde is a synthetic derivative of indole that has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been shown to have anticancer properties, neuroprotective effects, and potential as a drug target for the treatment of neurological disorders. While there are limitations to using 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde in lab experiments, such as its cost, its high purity and stability make it a reliable option for research purposes. Future research involving 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde may lead to the development of new treatments for a range of diseases and disorders.
Métodos De Síntesis
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde can be synthesized through a multi-step process involving the reaction of indole-3-carbaldehyde with piperidine and acetic anhydride. The resulting intermediate is then oxidized to form 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde. The synthesis of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been optimized to increase yield and purity, making it a viable option for research purposes.
Aplicaciones Científicas De Investigación
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. In biochemistry, 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been used as a fluorescent probe to study protein-ligand interactions. In pharmacology, 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been investigated for its potential as a drug target for the treatment of neurological disorders.
Propiedades
Nombre del producto |
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde |
|---|---|
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
1-(2-oxo-2-piperidin-1-ylethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H18N2O2/c19-12-13-10-18(15-7-3-2-6-14(13)15)11-16(20)17-8-4-1-5-9-17/h2-3,6-7,10,12H,1,4-5,8-9,11H2 |
Clave InChI |
LFOVBAGZNIDOBO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C=O |
SMILES canónico |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298554.png)
![5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298557.png)
![2-Chloro-5-[5-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B298560.png)
![5-{5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298561.png)
![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298562.png)
![(2Z,5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298563.png)
![2-[(4-Methoxyphenyl)imino]-3-methyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B298564.png)
![5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298565.png)
![5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298566.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298568.png)
![5-(3,5-Dibromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298569.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298573.png)

